N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperazine moiety via a thioacetamide bridge. The 1,3,4-thiadiazole ring is substituted with a sulfur atom and a piperazine group functionalized by a 4-methyl-1,2,3-thiadiazole-5-carbonyl unit.
The compound’s design leverages the electron-deficient nature of thiadiazole rings, which enhance binding to biological targets, while the piperazine moiety improves solubility and pharmacokinetic properties. The presence of a thioether linkage may further modulate membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-methyl-2-[[5-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2S3/c1-8-10(25-18-15-8)11(22)19-3-5-20(6-4-19)12-16-17-13(24-12)23-7-9(21)14-2/h3-7H2,1-2H3,(H,14,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCCCDTWGMWDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action based on recent research findings.
Chemical Structure
The compound features a piperazine ring substituted with a thiadiazole moiety and an acetamide group, which are known to enhance biological activity. The incorporation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl group is significant for its pharmacological effects.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance:
These findings indicate that derivatives with similar structures exhibit promising activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves the inhibition of key enzymes involved in bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of the compound has also been explored. Research indicates that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines:
The mechanisms of action include induction of apoptosis and cell cycle arrest at specific phases, which are critical for preventing cancer cell proliferation.
Case Studies
Study on Antitubercular Activity :
Dhumal et al. (2016) synthesized a series of compounds containing the thiadiazole scaffold and evaluated their activity against Mycobacterium bovis BCG. The most active compounds showed strong inhibition in both active and dormant states of the bacteria, indicating their potential for treating tuberculosis effectively .
Anticancer Mechanism Investigation :
A study by Desai et al. (2018) focused on the mechanism by which thiadiazole derivatives induce apoptosis in cancer cells. The research demonstrated that these compounds increased the Bax/Bcl-2 ratio and activated caspase pathways, leading to programmed cell death in MCF-7 and HepG2 cells .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperazine moiety linked to a thiadiazole ring system, which is known for its diverse pharmacological activities. The synthesis of such compounds typically involves multi-step reactions that may include the formation of the thiadiazole ring followed by functionalization with piperazine derivatives.
Recent studies have demonstrated methods for synthesizing similar thiadiazole derivatives, showcasing their utility in drug development. For instance, 4-methyl-1,2,3-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties .
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown significant activity against a range of Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of 4-methyl-1,2,3-thiadiazole exhibited minimum inhibitory concentrations (MICs) as low as 1.95–15.62 µg/mL against various bacterial strains .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has also been highlighted in research. Compounds derived from similar structures were tested using the carrageenan-induced paw edema model in mice, demonstrating significant anti-inflammatory effects . The structure-activity relationship suggests that modifications on the thiadiazole ring can enhance these properties.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of thiadiazoles have revealed promising results. For example, certain analogues demonstrated protective effects against oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of new thiadiazole derivatives, researchers synthesized multiple compounds and assessed their antimicrobial activity against various pathogens. The results indicated that specific structural modifications significantly enhanced antibacterial activity. The study concluded that such compounds could serve as lead candidates for developing new antibiotics .
Case Study 2: Anti-inflammatory Research
Another investigation focused on the anti-inflammatory capabilities of thiadiazole-based compounds. Researchers synthesized several derivatives and tested them in vivo for their efficacy in reducing inflammation. The findings showed that specific substitutions on the thiadiazole ring improved anti-inflammatory responses in animal models .
Comparison with Similar Compounds
Table 1. Comparison of Physicochemical and Structural Features
Key Observations :
- Substituent Effects : The target compound’s 4-methyl-1,2,3-thiadiazole-5-carbonyl group distinguishes it from analogs like 4g and 4h , which feature halogenated aryl groups. This substitution likely enhances metabolic stability compared to halogenated derivatives, which may exhibit higher reactivity and toxicity .
Structure-Activity Relationships (SAR)
- Thiadiazole Substitution : The 5-ethyl group in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide () may increase steric hindrance compared to the target compound’s methyl group, affecting pharmacokinetics .
- Linker Flexibility: The thioacetamide bridge in the target compound and 7b () likely enhances conformational flexibility compared to rigid aryl ethers (e.g., 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide), improving interaction with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
